(2-Bromo-1-cyclopropylethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-cyclopropylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromo group and another cyclopropane ring. This compound is part of the cycloalkane family, which is known for its unique ring structures and significant strain due to the angles between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-cyclopropylethyl)cyclopropane can be achieved through various methods. One common approach involves the addition of carbenes to alkenes. For instance, the reaction of a carbene with an alkene can form cyclopropane rings . Another method includes the use of Grignard reagents in cross-coupling reactions to introduce cyclopropyl groups .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be scaled up for large-scale production . The use of cobalt-catalyzed cross-coupling reactions is also notable for its simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1-cyclopropylethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Elimination Reactions: Elimination reactions can produce alkenes by removing the bromine atom and a hydrogen atom from adjacent carbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Major Products
Substitution: The major products are typically the substituted cyclopropane derivatives.
Elimination: The major product is usually an alkene.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1-cyclopropylethyl)cyclopropane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-1-cyclopropylethyl)cyclopropane involves its reactivity due to the strained cyclopropane rings. The high strain in the rings makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(2-Bromo-1-cyclopropylethyl)cyclopropane is unique due to its dual cyclopropane rings and the presence of a bromine atom. This structure imparts significant strain and reactivity, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H13Br |
---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
(2-bromo-1-cyclopropylethyl)cyclopropane |
InChI |
InChI=1S/C8H13Br/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2 |
InChI-Schlüssel |
BOZVREDEAUUBKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CBr)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.